N,N,1,3,3-Pentamethyl-2-methylidene-2,3-dihydro-1H-indol-5-amine
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Overview
Description
N,N,1,3,3-Pentamethyl-2-methylidene-2,3-dihydro-1H-indol-5-amine is a synthetic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,1,3,3-Pentamethyl-2-methylidene-2,3-dihydro-1H-indol-5-amine typically involves cyclization reactions. One common method includes using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol, yielding the corresponding indole in a 40-50% yield .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions: N,N,1,3,3-Pentamethyl-2-methylidene-2,3-dihydro-1H-indol-5-amine undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding oxides.
Reduction: Can be reduced using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Undergoes electrophilic substitution reactions due to the electron-rich indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic medium.
Reduction: LiAlH₄ in dry ether.
Substitution: Halogenation using bromine (Br₂) in acetic acid.
Major Products:
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
N,N,1,3,3-Pentamethyl-2-methylidene-2,3-dihydro-1H-indol-5-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new synthetic methodologies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive indole core.
Industry: Utilized in the synthesis of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of N,N,1,3,3-Pentamethyl-2-methylidene-2,3-dihydro-1H-indol-5-amine involves its interaction with molecular targets and pathways. The indole ring can interact with various biological receptors, influencing cellular processes. For instance, it may bind to enzyme active sites, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Tryptophan: An essential amino acid with an indole ring.
Lysergic acid diethylamide (LSD): A psychoactive compound with an indole core.
Uniqueness: N,N,1,3,3-Pentamethyl-2-methylidene-2,3-dihydro-1H-indol-5-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Properties
CAS No. |
92990-89-1 |
---|---|
Molecular Formula |
C14H20N2 |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
N,N,1,3,3-pentamethyl-2-methylideneindol-5-amine |
InChI |
InChI=1S/C14H20N2/c1-10-14(2,3)12-9-11(15(4)5)7-8-13(12)16(10)6/h7-9H,1H2,2-6H3 |
InChI Key |
CTBLDBKZIXKKNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=C)N(C2=C1C=C(C=C2)N(C)C)C)C |
Origin of Product |
United States |
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